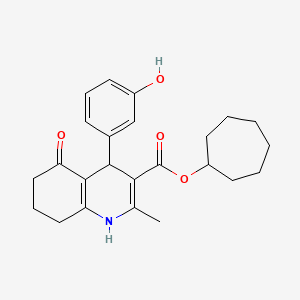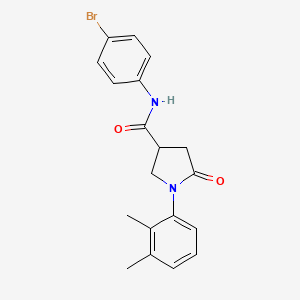
N-(4-bromophenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including functional group transformations and ring-closure methods. For example, compounds with similar structures have been synthesized through reactions involving intermediates like bromoindazole, cyanopyridine, and others, followed by further functionalization (Anuradha et al., 2014; Gad-Elkareem et al., 2011). These synthesis pathways often require precise control of reaction conditions to achieve the desired product selectively.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(4-bromophenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" has been elucidated using techniques like X-ray crystallography. These studies reveal detailed information about bond lengths, angles, and overall molecular conformation, highlighting the significance of intermolecular interactions such as hydrogen bonding and π-π stacking in determining the crystal packing and stability of these compounds (Balderson et al., 2007; Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving related compounds often leverage the reactivity of functional groups present in the molecule. For instance, nucleophilic substitution reactions can be utilized to introduce fluorine atoms or other groups into the molecule, significantly altering its chemical properties and potential applications (Katoch-Rouse & Horti, 2003). The presence of bromophenyl and carboxamide groups in the compound suggests reactivity towards nucleophilic agents and the potential for further derivatization.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure of the compound. The intermolecular forces, like hydrogen bonding and van der Waals interactions, play a crucial role in determining these properties. For analogous compounds, crystal structure analyses have provided insights into their solid-state arrangements and physical stability (Jayarajan et al., 2019).
Chemical Properties Analysis
The chemical properties of "N-(4-bromophenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide" can be inferred from studies on similar compounds, focusing on their reactivity, stability under various conditions, and interaction with different chemical reagents. The presence of functional groups such as the carboxamide and the bromophenyl moiety suggests specific reactivity patterns, including potential for participation in coupling reactions and as substrates in organometallic chemistry (Zhou et al., 2021).
特性
IUPAC Name |
N-(4-bromophenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-4-3-5-17(13(12)2)22-11-14(10-18(22)23)19(24)21-16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBDVBMUBOPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4012924.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4012929.png)
![10-acetyl-3,11-bis(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012944.png)
![10-acetyl-11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012948.png)
![7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B4012964.png)
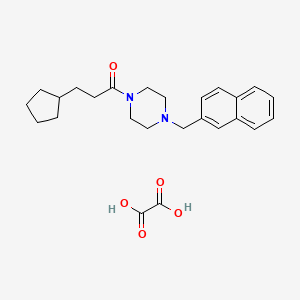
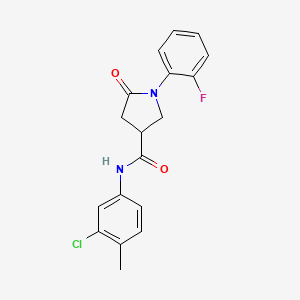
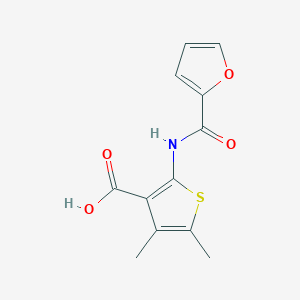
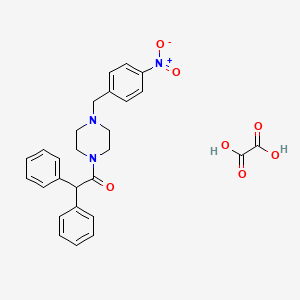
![N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4012987.png)
![N-(2-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4012988.png)
![methyl 2-(4-{ethyl[(3-nitrophenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4012999.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4013012.png)
